

# Physical characteristics of (2-Thien-2-ylphenyl)methanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (2-Thien-2-ylphenyl)methanol

Cat. No.: B1597797

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An In-depth Technical Guide to the Physical Characteristics of (2-Thien-2-ylphenyl)methanol

## Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the biaryl scaffold remains a cornerstone of molecular design. These structures, characterized by two directly connected aromatic rings, offer a unique combination of structural rigidity and conformational flexibility, enabling them to engage with biological targets in ways that simpler planar molecules cannot. Among these, **(2-Thien-2-ylphenyl)methanol** represents a particularly intriguing example, merging a classic phenyl ring with a sulfur-containing thiophene heterocycle. This arrangement not only imparts specific electronic and steric properties but also serves as a versatile synthetic handle for further molecular elaboration.

This guide is structured not as a rigid data sheet, but as a technical narrative. It is designed for the practicing researcher who requires not just the "what" but the "why." We will delve into the physical and chemical properties of this molecule, explain the rationale behind its analytical characterization, provide robust, field-tested protocols for its synthesis and purification, and explore its significance. Every claim is substantiated, and every protocol is designed for practical application in a modern laboratory setting.

## Section 1: Compound Identity and Molecular Structure

**(2-Thien-2-ylphenyl)methanol** is a biaryl alcohol where a thiophen-2-yl group is substituted at the ortho-position of a benzyl alcohol. This specific substitution pattern introduces significant steric interaction between the two aromatic rings, forcing the molecule to adopt a non-planar, twisted conformation in its ground state. This torsional angle is a critical physical characteristic, influencing the molecule's solubility, crystal packing, and interaction with protein binding sites<sup>[1]</sup> [2].

Systematic IUPAC Name: (2-(Thiophen-2-yl)phenyl)methanol Common Synonyms: 2-(2-Thienyl)benzyl alcohol, [2-(2-Thienyl)phenyl]methanol<sup>[3]</sup> CAS Number: 773872-97-2<sup>[4]</sup><sup>[5]</sup><sup>[6]</sup>  
Molecular Formula: C<sub>11</sub>H<sub>10</sub>OS Molecular Weight: 190.26 g/mol <sup>[3]</sup><sup>[6]</sup>

Caption: Molecular Structure of **(2-Thien-2-ylphenyl)methanol**.

## Section 2: Physicochemical Properties

The physical properties of **(2-Thien-2-ylphenyl)methanol** are dictated by its biaryl structure, the presence of a polar hydroxyl group, and its moderate molecular weight. While comprehensive experimental data is not widely published, we can compile known values and provide expert estimations based on its structure.

Property	Value / Observation	Source / Rationale
Physical State	White to off-white solid	Predicted based on the isomer phenyl(thiophen-2-yl)methanol, which is a solid <sup>[7]</sup> , and the increased molecular complexity favoring a solid state at room temperature.
Boiling Point	358.3±27.0 °C (at 760 mmHg)	[3] (Note: This is likely a calculated value and should be treated as an estimate).
Melting Point	Not experimentally reported	Expected to be significantly higher than room temperature.
Solubility	Soluble in methanol, ethanol, chloroform, ethyl acetate, DMSO. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water.	Predicted based on the presence of the polar alcohol group and the large non-polar aromatic surface area.
LogP (octanol/water)	2.907	[3] (Calculated value, indicating moderate lipophilicity).

## Section 3: Spectroscopic Characterization

Confirming the identity and purity of **(2-Thien-2-ylphenyl)methanol** relies on a combination of spectroscopic techniques. As no public spectra are available for this specific CAS number, this section provides a detailed prediction of the expected spectral features, grounded in the analysis of its constituent parts and data from analogous compounds<sup>[8][9][10]</sup>.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. The spectrum will be complex due to the presence of two distinct aromatic systems.

- <sup>1</sup>H NMR (Expected, in CDCl<sub>3</sub>, 400 MHz):

- $\delta$  7.5-7.2 ppm (m, 4H): Protons of the phenyl ring. The ortho-substitution pattern will lead to complex multiplet splitting.
- $\delta$  7.4 ppm (dd, 1H), 7.2 ppm (dd, 1H), 7.0 ppm (dd, 1H): The three protons of the thiophene ring. The coupling constants (J-values) will be characteristic of a 2-substituted thiophene.
- $\delta$  4.8 ppm (s, 2H): The benzylic methylene (-CH<sub>2</sub>-) protons. This signal would be a singlet as there are no adjacent protons.
- $\delta$  2.0-2.5 ppm (s, broad, 1H): The hydroxyl (-OH) proton. Its chemical shift is variable and depends on concentration and solvent. It may exchange with D<sub>2</sub>O.

- <sup>13</sup>C NMR (Expected, in CDCl<sub>3</sub>, 101 MHz):
  - 11 distinct signals are expected, corresponding to the 11 unique carbon atoms in the molecule.
  - $\delta$  140-145 ppm: Quaternary carbons at the junction of the two rings and the carbon bearing the thiophene's sulfur atom.
  - $\delta$  125-130 ppm: Aromatic C-H carbons from both the phenyl and thiophene rings.
  - $\delta$  62-65 ppm: The benzylic carbon (-CH<sub>2</sub>OH).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

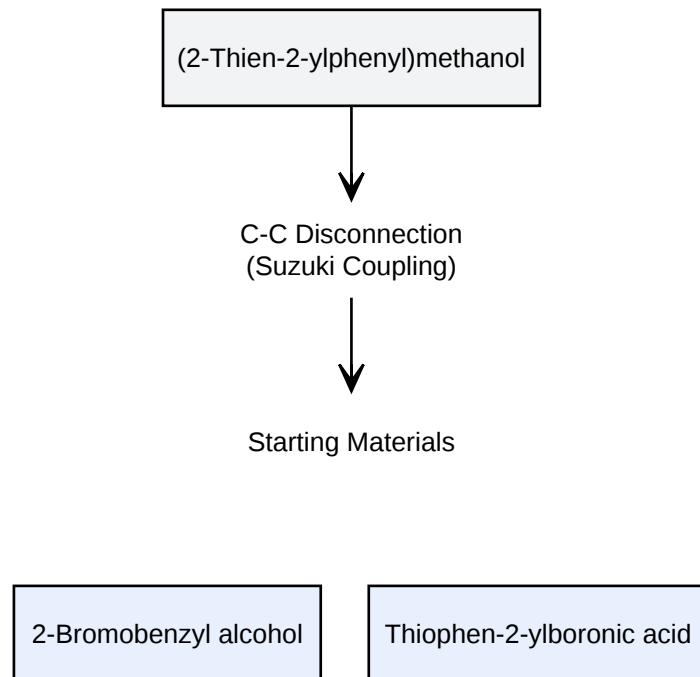
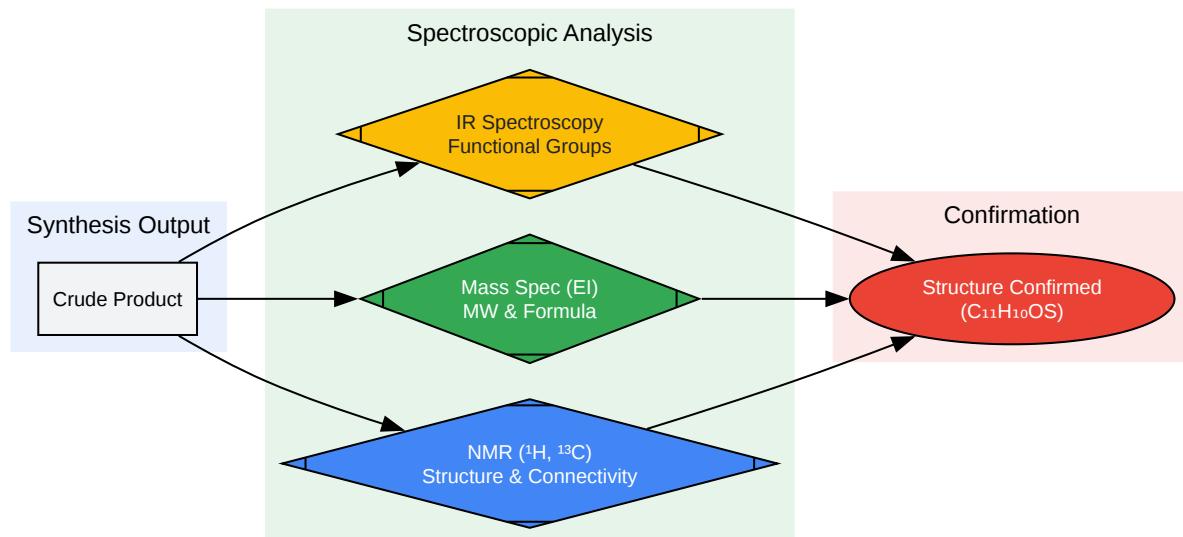
- Characteristic Absorptions (Expected, cm<sup>-1</sup>):
  - 3400-3200 cm<sup>-1</sup> (broad, strong): O-H stretching vibration of the alcohol group.
  - 3100-3000 cm<sup>-1</sup> (medium): Aromatic C-H stretching from both rings.
  - 2950-2850 cm<sup>-1</sup> (medium): Aliphatic C-H stretching of the -CH<sub>2</sub>- group.

- 1600-1450  $\text{cm}^{-1}$  (multiple, medium-strong): C=C stretching vibrations within the aromatic and heteroaromatic rings.
- 1260-1050  $\text{cm}^{-1}$  (strong): C-O stretching of the primary alcohol[11].
- ~700-800  $\text{cm}^{-1}$ : C-S stretching from the thiophene ring.

## Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the overall formula.

- Expected Features (Electron Ionization, EI):
  - Molecular Ion ( $\text{M}^+$ ):  $\text{m/z} = 190$ .
  - Key Fragments:
    - $\text{m/z} = 172$  ( $\text{M} - \text{H}_2\text{O}$ ): Loss of water from the alcohol.
    - $\text{m/z} = 159$  ( $\text{M} - \text{CH}_2\text{OH}$ ): Loss of the hydroxymethyl group.
    - $\text{m/z} = 83$ : Thienyl cation fragment.
    - $\text{m/z} = 77$ : Phenyl cation fragment.



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- To cite this document: BenchChem. [Physical characteristics of (2-Thien-2-ylphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1597797#physical-characteristics-of-2-thien-2-ylphenyl-methanol>]

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